molecular formula C20H23NO4 B1246027 Tetrahydropalmatrubine

Tetrahydropalmatrubine

Cat. No. B1246027
M. Wt: 341.4 g/mol
InChI Key: DKBYSDUFSXFXMP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropalmatrubine is a natural product found in Schefferomitra subaequalis, Stephania suberosa, and Corydalis saxicola with data available.

Scientific Research Applications

Pharmacokinetic Interactions

Tetrahydropalmatrubine has been evaluated for its impact on the pharmacokinetics of drugs metabolized by cytochrome P450 enzymes in beagle dogs. The study found that Tetrahydropalmatrubine exhibits minimal to no effect on the metabolism of drugs processed by CYP1A2 and CYP2D6 enzymes but significantly influences the pharmacokinetics of drugs metabolized by CYP3A, suggesting its potential to affect drug metabolism through herb-drug interactions (Zhao et al., 2016).

Synthesis and Structural Analysis

Research has also been conducted on the enantioselective total synthesis and structural analysis of Tetrahydropalmatrubine, providing valuable insights into its chemical properties and potential for further pharmacological exploration (Zein et al., 2010).

Inhibition of Human Cytochrome P450 Enzymes

Tetrahydropalmatrubine, along with other alkaloids, has been studied for its inhibitory effects on human cytochrome P450 enzymes. The findings indicate that Tetrahydropalmatrubine shows mechanism-based inhibition of CYP1A2 and CYP2D6, providing important information regarding its potential interactions with other pharmaceuticals and its safety profile in clinical settings (Zhao et al., 2015).

Therapeutic Effects in Disease Models

Studies have demonstrated the therapeutic potential of Tetrahydropalmatrubine in various disease models. For example, it has been shown to have a beneficial effect in a lipopolysaccharide-induced disseminated intravascular coagulation model, suggesting its potential in treating conditions associated with coagulation disorders and inflammation (Zhi et al., 2019).

Anxiolytic Properties

The anxiolytic effects of Tetrahydropalmatrubine and related compounds have been explored in animal models. Research indicates that these compounds may interact with the GABAergic system, providing anxiolysis without full antagonism by flumazenil, a benzodiazepine receptor antagonist. This suggests a potential role for Tetrahydropalmatrubine in the treatment of anxiety-related disorders (Henkes et al., 2011).

properties

Product Name

Tetrahydropalmatrubine

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol

InChI

InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1

InChI Key

DKBYSDUFSXFXMP-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O

synonyms

(S)-tetrahydropalmatrubine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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